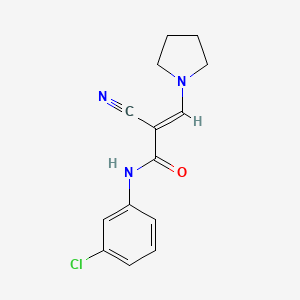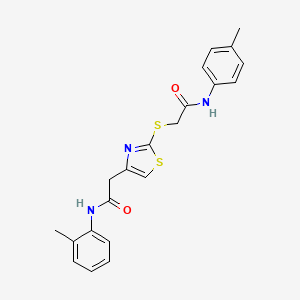![molecular formula C17H20N4OS B2821666 N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide CAS No. 1024316-58-2](/img/structure/B2821666.png)
N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiosemicarbazide group attached to a pyridinecarboxyl moiety and a methyl-isopropylphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)hydrazine. This intermediate is then reacted with carbon disulfide and an appropriate amine to form the thiosemicarbazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiosemicarbazide group to corresponding amines or hydrazines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide involves its interaction with molecular targets and pathways in biological systems. The thiosemicarbazide group can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions and form reactive intermediates may contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)hydrazine: This intermediate compound shares a similar structure but lacks the thiosemicarbazide group.
4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)semicarbazide: This compound has a semicarbazide group instead of a thiosemicarbazide group.
Uniqueness
The presence of the thiosemicarbazide group in N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide imparts unique chemical properties, such as enhanced coordination ability with metal ions and distinct redox behavior. These properties make it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenyl)-3-(pyridine-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)15-5-4-14(10-12(15)3)19-17(23)21-20-16(22)13-6-8-18-9-7-13/h4-11H,1-3H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGDOTPIQVJUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NNC(=O)C2=CC=NC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,1-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2821586.png)
![N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821587.png)

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821592.png)

![1-(3,4-dimethylphenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2821595.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2821596.png)


![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2821602.png)

![4-{[(3-bromophenyl)methyl]sulfanyl}-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazine](/img/structure/B2821604.png)
